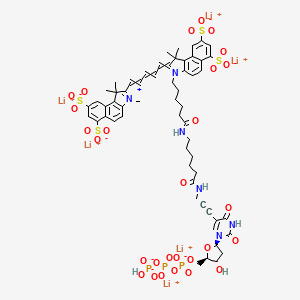
Sulfo-Cyanine5.5 dUTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 deoxyuridine triphosphate (dUTP) is a modified nucleoside triphosphate used for the enzymatic labeling of DNA. This compound is a derivative of the far-red emitting dye, Sulfo-Cyanine5.5, which is known for its excellent signal-to-noise ratio due to minimal biological fluorescence background in its emission range . Sulfo-Cyanine5.5 dUTP is widely used in molecular biology for applications such as fluorescence in situ hybridization (FISH) and other fluorescence-based molecular biology experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 dUTP involves the conjugation of Sulfo-Cyanine5.5 dye to deoxyuridine triphosphate. The process typically includes the following steps:
Activation of Sulfo-Cyanine5.5 Dye: The dye is activated using a suitable activating agent such as NHS ester chemistry.
Conjugation to dUTP: The activated dye is then conjugated to deoxyuridine triphosphate under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the dye and its activation.
Conjugation and Purification: Conjugation of the dye to dUTP followed by purification using techniques such as HPLC to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine5.5 dUTP primarily undergoes substitution reactions during its synthesis and application. The key reactions include:
Nucleophilic Substitution: The conjugation of the activated dye to dUTP involves nucleophilic substitution reactions.
Enzymatic Incorporation: During its application, this compound is incorporated into DNA strands by enzymes such as Taq polymerase.
Common Reagents and Conditions
Activating Agents: NHS ester for dye activation.
Enzymes: Taq polymerase for DNA incorporation.
Reaction Conditions: Controlled temperature and pH to ensure optimal reaction efficiency.
Major Products
The major product of these reactions is the labeled DNA strand, which can be detected using fluorescence techniques due to the presence of the Sulfo-Cyanine5.5 dye .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 dUTP has a wide range of applications in scientific research:
Molecular Biology: Used in techniques such as FISH for detecting specific DNA sequences.
Medical Research: Employed in diagnostic assays to detect genetic mutations and other abnormalities.
Chemistry: Utilized in studies involving DNA-protein interactions and other biochemical processes.
Industry: Applied in the development of diagnostic kits and other biotechnology products
Mecanismo De Acción
Sulfo-Cyanine5.5 dUTP exerts its effects through its incorporation into DNA strands during enzymatic reactions. The Sulfo-Cyanine5.5 dye provides a fluorescent signal that can be detected using appropriate fluorescence detection methods. The molecular targets include DNA sequences that are complementary to the labeled probe .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-Cyanine3 dUTP: Another fluorescently labeled dUTP with a different emission range.
BDP-FL dUTP: A fluorescent dUTP with a different fluorophore.
Amino-11 dUTP: A modified dUTP with an amino linker.
Uniqueness
Sulfo-Cyanine5.5 dUTP is unique due to its far-red emission, which provides a high signal-to-noise ratio and minimal background interference. This makes it particularly useful for applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C58H63Li6N6O28P3S4 |
|---|---|
Peso molecular |
1555 g/mol |
Nombre IUPAC |
hexalithium;3-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C58H69N6O28P3S4.6Li/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72;;;;;;/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88);;;;;;/q;6*+1/p-6/t44-,45+,52+;;;;;;/m0....../s1 |
Clave InChI |
BUZRZWDNFOVJDE-ORVGLFDYSA-H |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
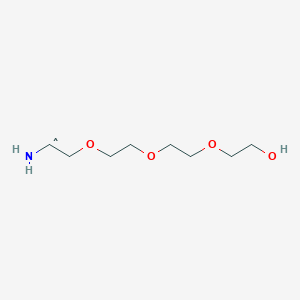
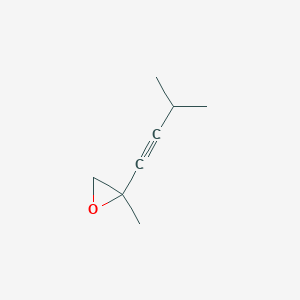

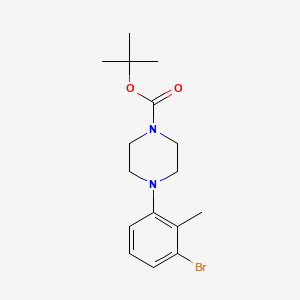
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
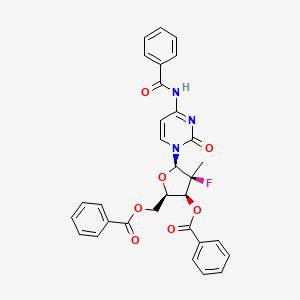
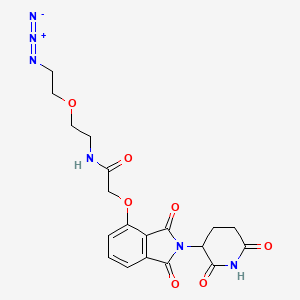

![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

